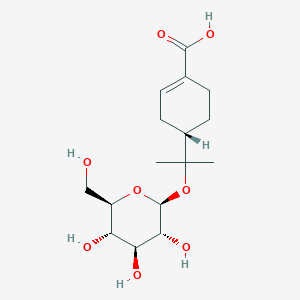

Oleuropeic acid 8-O-glucoside

Descripción

Propiedades

IUPAC Name |

(4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEWNDZNKBUWDH-LREAXHOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCC(=CC1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Oleuropeic Acid 8-O-Glucoside: A Technical Guide

This technical guide provides a comprehensive overview of the discovery and isolation of Oleuropeic acid 8-O-glucoside, a significant iridoid glucoside. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's identification in various natural sources, outlines methodologies for its extraction and purification, and presents relevant quantitative data.

Introduction

This compound is a naturally occurring iridoid, a class of secondary metabolites known for their diverse biological activities. Its presence has been identified in several plant species, suggesting a role in plant defense mechanisms and potential for pharmacological applications. This guide synthesizes available scientific literature to present a detailed account of its discovery and the technical procedures for its isolation.

Discovery and Natural Occurrence

This compound has been identified as a constituent of several plant species, including Fructus Ligustri Lucidi (the fruit of Ligustrum lucidum), Ruta montana, and Hydrangea macrophylla. In some literature, a closely related or identical compound is referred to as Hydrangenol 8-O-glucoside, which has been noted as an acetylcholinesterase (AChE) inhibitor[1].

The identification of this compound in these sources has been primarily achieved through advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS). These studies have provided crucial data on its physicochemical properties.

Physicochemical and Analytical Data

The characterization of this compound relies on spectroscopic and spectrometric data. The following tables summarize the key quantitative information gathered from analytical studies.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₆O₈ | [2][3] |

| Calculated Mass (m/z) | 346.1628 | [2][3] |

| Observed Ion [M+H]⁺ | 347.1675 | [2][3] |

| Class | Iridoids | [2][3] |

Table 2: Identification of this compound in Ruta montana

| Compound Name | Class | Molecular Weight (Da) | Adduct | MS/MS Fragments | Retention Time (min) |

| This compound | Phenolic compound | 346 | [M-H]⁻ | 345-171-143 | 2.14 |

Source: Adapted from phytochemical analysis of Ruta montana.[4][5]

Experimental Protocols: Isolation and Purification

A specific, detailed protocol for the isolation of this compound is not extensively documented in a single source. However, based on the general methodologies for extracting phenolic and iridoid glycosides from plant materials, a generalized workflow can be proposed. The following protocol is a composite of techniques described in the literature for similar compounds.

4.1. General Extraction and Fractionation Workflow

The isolation of this compound typically involves an initial extraction from dried plant material, followed by chromatographic separation.

Caption: Generalized workflow for the isolation of this compound.

4.1.1. Step 1: Preparation of Plant Material

Dried and powdered plant material (e.g., fruits of Ligustrum lucidum or aerial parts of Ruta montana) is used as the starting material.

4.1.2. Step 2: Solvent Extraction

The powdered plant material is extracted with a suitable organic solvent. Aqueous methanol or ethanol (B145695) are commonly used for extracting polar glycosides. This can be performed using methods such as maceration, Soxhlet extraction, or decoction[4][5].

4.1.3. Step 3: Concentration and Fractionation

The resulting crude extract is filtered and concentrated under reduced pressure. The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Iridoid glucosides are typically enriched in the more polar fractions (e.g., n-butanol).

4.1.4. Step 4: Chromatographic Purification

The enriched fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or reversed-phase C18 silica. Elution is performed with a gradient of solvents to separate the target compound from other constituents.

4.1.5. Step 5: High-Performance Liquid Chromatography (HPLC)

Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a gradient of water and acetonitrile (B52724) or methanol is typically employed to yield the pure compound.

4.2. Analytical Methods for Identification

The identification and structural elucidation of the isolated compound are confirmed using the following techniques:

-

LC-MS/MS: To determine the molecular weight and fragmentation pattern.

-

¹H and ¹³C NMR: To elucidate the chemical structure.

Biosynthesis of Oleoside-Type Secoiridoids

While the complete biosynthetic pathway for this compound in all host plants has not been fully elucidated, studies on secoiridoid biosynthesis in the Oleaceae family provide valuable insights. The pathway generally begins with 7-deoxyloganic acid, which undergoes a series of enzymatic reactions including hydroxylation and glycosylation to form oleoside-type secoiridoids[2].

Caption: Simplified biosynthetic pathway of oleoside-type secoiridoids.

Conclusion

The discovery of this compound in multiple plant species underscores its widespread occurrence in nature. While a standardized, universally adopted protocol for its isolation is yet to be established, the application of conventional phytochemical extraction and chromatographic techniques has proven effective for its purification and characterization. The analytical data presented in this guide serves as a valuable resource for its identification. Further research into its biological activities and biosynthetic pathways will continue to be of significant interest to the scientific community.

References

- 1. Hydrangel 8-O-glucoside | CAS#:67600-94-6 | Chemsrc [chemsrc.com]

- 2. Transcriptome and metabolome analysis revealed the dynamic change of bioactive compounds of Fructus Ligustri Lucidi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ruta montana L. from Morocco: comprehensive phytochemical analysis and exploration of its antioxidant, antimicrobial, anti-inflammatory and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

The Discovery and Isolation of Oleuropeic Acid 8-O-Glucoside: A Technical Guide

This technical guide provides a comprehensive overview of the discovery and isolation of Oleuropeic acid 8-O-glucoside, a significant iridoid glucoside. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's identification in various natural sources, outlines methodologies for its extraction and purification, and presents relevant quantitative data.

Introduction

This compound is a naturally occurring iridoid, a class of secondary metabolites known for their diverse biological activities. Its presence has been identified in several plant species, suggesting a role in plant defense mechanisms and potential for pharmacological applications. This guide synthesizes available scientific literature to present a detailed account of its discovery and the technical procedures for its isolation.

Discovery and Natural Occurrence

This compound has been identified as a constituent of several plant species, including Fructus Ligustri Lucidi (the fruit of Ligustrum lucidum), Ruta montana, and Hydrangea macrophylla. In some literature, a closely related or identical compound is referred to as Hydrangenol 8-O-glucoside, which has been noted as an acetylcholinesterase (AChE) inhibitor[1].

The identification of this compound in these sources has been primarily achieved through advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS). These studies have provided crucial data on its physicochemical properties.

Physicochemical and Analytical Data

The characterization of this compound relies on spectroscopic and spectrometric data. The following tables summarize the key quantitative information gathered from analytical studies.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₆O₈ | [2][3] |

| Calculated Mass (m/z) | 346.1628 | [2][3] |

| Observed Ion [M+H]⁺ | 347.1675 | [2][3] |

| Class | Iridoids | [2][3] |

Table 2: Identification of this compound in Ruta montana

| Compound Name | Class | Molecular Weight (Da) | Adduct | MS/MS Fragments | Retention Time (min) |

| This compound | Phenolic compound | 346 | [M-H]⁻ | 345-171-143 | 2.14 |

Source: Adapted from phytochemical analysis of Ruta montana.[4][5]

Experimental Protocols: Isolation and Purification

A specific, detailed protocol for the isolation of this compound is not extensively documented in a single source. However, based on the general methodologies for extracting phenolic and iridoid glycosides from plant materials, a generalized workflow can be proposed. The following protocol is a composite of techniques described in the literature for similar compounds.

4.1. General Extraction and Fractionation Workflow

The isolation of this compound typically involves an initial extraction from dried plant material, followed by chromatographic separation.

Caption: Generalized workflow for the isolation of this compound.

4.1.1. Step 1: Preparation of Plant Material

Dried and powdered plant material (e.g., fruits of Ligustrum lucidum or aerial parts of Ruta montana) is used as the starting material.

4.1.2. Step 2: Solvent Extraction

The powdered plant material is extracted with a suitable organic solvent. Aqueous methanol or ethanol are commonly used for extracting polar glycosides. This can be performed using methods such as maceration, Soxhlet extraction, or decoction[4][5].

4.1.3. Step 3: Concentration and Fractionation

The resulting crude extract is filtered and concentrated under reduced pressure. The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Iridoid glucosides are typically enriched in the more polar fractions (e.g., n-butanol).

4.1.4. Step 4: Chromatographic Purification

The enriched fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or reversed-phase C18 silica. Elution is performed with a gradient of solvents to separate the target compound from other constituents.

4.1.5. Step 5: High-Performance Liquid Chromatography (HPLC)

Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a gradient of water and acetonitrile or methanol is typically employed to yield the pure compound.

4.2. Analytical Methods for Identification

The identification and structural elucidation of the isolated compound are confirmed using the following techniques:

-

LC-MS/MS: To determine the molecular weight and fragmentation pattern.

-

¹H and ¹³C NMR: To elucidate the chemical structure.

Biosynthesis of Oleoside-Type Secoiridoids

While the complete biosynthetic pathway for this compound in all host plants has not been fully elucidated, studies on secoiridoid biosynthesis in the Oleaceae family provide valuable insights. The pathway generally begins with 7-deoxyloganic acid, which undergoes a series of enzymatic reactions including hydroxylation and glycosylation to form oleoside-type secoiridoids[2].

Caption: Simplified biosynthetic pathway of oleoside-type secoiridoids.

Conclusion

The discovery of this compound in multiple plant species underscores its widespread occurrence in nature. While a standardized, universally adopted protocol for its isolation is yet to be established, the application of conventional phytochemical extraction and chromatographic techniques has proven effective for its purification and characterization. The analytical data presented in this guide serves as a valuable resource for its identification. Further research into its biological activities and biosynthetic pathways will continue to be of significant interest to the scientific community.

References

- 1. Hydrangel 8-O-glucoside | CAS#:67600-94-6 | Chemsrc [chemsrc.com]

- 2. Transcriptome and metabolome analysis revealed the dynamic change of bioactive compounds of Fructus Ligustri Lucidi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ruta montana L. from Morocco: comprehensive phytochemical analysis and exploration of its antioxidant, antimicrobial, anti-inflammatory and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

Natural Sources of Oleuropeic Acid 8-O-glucoside: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, isolation, and potential biological significance of Oleuropeic acid 8-O-glucoside. Due to the limited publicly available data specifically for this compound, this document also includes established methodologies for related compounds, offering a robust framework for future research and development.

Natural Occurrence

This compound is a recognized natural product. The primary and currently documented botanical source for this iridoid glucoside is from the herbs of Juniperus formosana. While other species within the Juniperus genus are rich in various phytochemicals, including other glucosides, the presence of this compound has not been explicitly reported in them.

Quantitative Analysis

To date, specific quantitative data for this compound in Juniperus formosana or other natural sources has not been reported in peer-reviewed literature. For comparative purposes, the table below is structured to accommodate such data when it becomes available and includes representative data for a related, well-studied secoiridoid, Oleuropein, found in olive leaves.

| Compound | Plant Source | Plant Part | Concentration (mg/g of Dry Weight) | Method of Quantification | Reference |

| This compound | Juniperus formosana | Herb | Not Reported | - | - |

| Oleuropein | Olea europaea (Olive) | Leaves | 6.1 - 134 | HPLC |

Experimental Protocols

The following sections detail proposed methodologies for the extraction, isolation, and quantification of this compound. These protocols are based on established techniques for the analysis of glucosides and phenolic compounds from plant matrices.

Extraction of Iridoid Glucosides from Plant Material

This protocol outlines a general procedure for the extraction of this compound from the dried herb of Juniperus formosana.

Objective: To efficiently extract iridoid glucosides from the plant matrix while minimizing degradation.

Materials and Reagents:

-

Dried, powdered Juniperus formosana herb

-

80% Methanol (B129727) (MeOH) in water (v/v)

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Lyophilizer (optional)

Procedure:

-

Maceration: Weigh 100 g of the dried, powdered plant material and place it in a suitable flask. Add 1 L of 80% MeOH.

-

Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (not exceeding 40°C) to prevent thermal degradation of the target compounds.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C. This will yield a crude aqueous extract.

-

Lyophilization: For long-term storage and accurate weighing, freeze-dry the aqueous extract to obtain a powdered crude extract.

Isolation and Purification by Column Chromatography

This protocol describes a multi-step chromatographic process to isolate this compound from the crude extract.

Objective: To purify the target compound from the complex mixture of the crude extract.

Materials and Reagents:

-

Crude extract from section 3.1

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., Chloroform, Methanol, Ethyl Acetate, Water) of appropriate grade.

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.

Procedure:

-

Silica Gel Column Chromatography:

-

Suspend the crude extract in a minimal amount of water and adsorb it onto a small amount of silica gel.

-

Prepare a silica gel column packed with a suitable solvent system (e.g., Chloroform-Methanol gradient).

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% Chloroform and gradually increasing the proportion of Methanol.

-

Collect fractions and monitor by TLC, visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid spray with heating).

-

Pool fractions containing the compound of interest based on TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Dissolve the pooled fractions from the silica gel column in methanol.

-

Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol to separate compounds based on molecular size and polarity.

-

Collect and monitor fractions as described above.

-

-

Preparative HPLC:

-

Further purify the enriched fraction using a preparative HPLC system with a C18 column.

-

Use a gradient of acetonitrile (B52724) in water (often with a small percentage of formic or acetic acid to improve peak shape) as the mobile phase.

-

Collect the peak corresponding to the retention time of this compound.

-

Confirm the purity of the isolated compound by analytical HPLC-UV and LC-MS.

-

Quantification by HPLC-UV

This protocol provides a framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection.

Objective: To accurately determine the concentration of the target compound in an extract.

Materials and Reagents:

-

Isolated and purified this compound standard of known purity.

-

HPLC-grade solvents (Acetonitrile, Water, Formic Acid).

-

HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Volumetric flasks and pipettes.

Procedure:

-

Standard Preparation: Prepare a stock solution of the purified standard in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

-

Sample Preparation: Accurately weigh the crude or partially purified extract, dissolve it in the mobile phase or methanol, and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Representative):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with

-

Natural Sources of Oleuropeic Acid 8-O-glucoside: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, isolation, and potential biological significance of Oleuropeic acid 8-O-glucoside. Due to the limited publicly available data specifically for this compound, this document also includes established methodologies for related compounds, offering a robust framework for future research and development.

Natural Occurrence

This compound is a recognized natural product. The primary and currently documented botanical source for this iridoid glucoside is from the herbs of Juniperus formosana. While other species within the Juniperus genus are rich in various phytochemicals, including other glucosides, the presence of this compound has not been explicitly reported in them.

Quantitative Analysis

To date, specific quantitative data for this compound in Juniperus formosana or other natural sources has not been reported in peer-reviewed literature. For comparative purposes, the table below is structured to accommodate such data when it becomes available and includes representative data for a related, well-studied secoiridoid, Oleuropein, found in olive leaves.

| Compound | Plant Source | Plant Part | Concentration (mg/g of Dry Weight) | Method of Quantification | Reference |

| This compound | Juniperus formosana | Herb | Not Reported | - | - |

| Oleuropein | Olea europaea (Olive) | Leaves | 6.1 - 134 | HPLC |

Experimental Protocols

The following sections detail proposed methodologies for the extraction, isolation, and quantification of this compound. These protocols are based on established techniques for the analysis of glucosides and phenolic compounds from plant matrices.

Extraction of Iridoid Glucosides from Plant Material

This protocol outlines a general procedure for the extraction of this compound from the dried herb of Juniperus formosana.

Objective: To efficiently extract iridoid glucosides from the plant matrix while minimizing degradation.

Materials and Reagents:

-

Dried, powdered Juniperus formosana herb

-

80% Methanol (MeOH) in water (v/v)

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Lyophilizer (optional)

Procedure:

-

Maceration: Weigh 100 g of the dried, powdered plant material and place it in a suitable flask. Add 1 L of 80% MeOH.

-

Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (not exceeding 40°C) to prevent thermal degradation of the target compounds.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C. This will yield a crude aqueous extract.

-

Lyophilization: For long-term storage and accurate weighing, freeze-dry the aqueous extract to obtain a powdered crude extract.

Isolation and Purification by Column Chromatography

This protocol describes a multi-step chromatographic process to isolate this compound from the crude extract.

Objective: To purify the target compound from the complex mixture of the crude extract.

Materials and Reagents:

-

Crude extract from section 3.1

-

Silica gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., Chloroform, Methanol, Ethyl Acetate, Water) of appropriate grade.

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.

Procedure:

-

Silica Gel Column Chromatography:

-

Suspend the crude extract in a minimal amount of water and adsorb it onto a small amount of silica gel.

-

Prepare a silica gel column packed with a suitable solvent system (e.g., Chloroform-Methanol gradient).

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% Chloroform and gradually increasing the proportion of Methanol.

-

Collect fractions and monitor by TLC, visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid spray with heating).

-

Pool fractions containing the compound of interest based on TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Dissolve the pooled fractions from the silica gel column in methanol.

-

Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol to separate compounds based on molecular size and polarity.

-

Collect and monitor fractions as described above.

-

-

Preparative HPLC:

-

Further purify the enriched fraction using a preparative HPLC system with a C18 column.

-

Use a gradient of acetonitrile in water (often with a small percentage of formic or acetic acid to improve peak shape) as the mobile phase.

-

Collect the peak corresponding to the retention time of this compound.

-

Confirm the purity of the isolated compound by analytical HPLC-UV and LC-MS.

-

Quantification by HPLC-UV

This protocol provides a framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection.

Objective: To accurately determine the concentration of the target compound in an extract.

Materials and Reagents:

-

Isolated and purified this compound standard of known purity.

-

HPLC-grade solvents (Acetonitrile, Water, Formic Acid).

-

HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Volumetric flasks and pipettes.

Procedure:

-

Standard Preparation: Prepare a stock solution of the purified standard in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

-

Sample Preparation: Accurately weigh the crude or partially purified extract, dissolve it in the mobile phase or methanol, and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Representative):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with

-

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Oleuropeic Acid 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical structure elucidation of oleuropeic acid 8-O-glucoside, a monoterpene glucoside isolated from Juniperus communis var. depressa. The structural determination relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical derivatization. This document details the experimental protocols and presents the quantitative data integral to the confirmation of its molecular framework.

Compound Identification and Physicochemical Properties

This compound was first isolated and identified by Nakanishi and colleagues in 2005. The fundamental physicochemical properties of the compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₈ | [1][2] |

| Molecular Weight | 346.4 g/mol | [2] |

| CAS Number | 865887-46-3 | [1][2] |

| Appearance | Amorphous Powder | N/A |

| Optical Rotation | [α]D -35.5° (in MeOH) | N/A |

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was pieced together using extensive 1D and 2D NMR spectroscopy, as well as High-Resolution Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data were acquired in deuterated methanol (B129727) (CD₃OD). The assignments were confirmed by 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Oleuropeic Acid Moiety | |||

| 2 | 2.25 | m | |

| 3 | 2.10 | m | |

| 4 | 2.40 | m | |

| 5 | 5.80 | br s | |

| 6 | 2.30 | m | |

| 9 | 1.25 | s | |

| 10 | 1.30 | s | |

| Glucose Moiety | |||

| 1' | 4.35 | d | 7.8 |

| 2' | 3.20 | dd | 7.8, 9.0 |

| 3' | 3.35 | t | 9.0 |

| 4' | 3.30 | t | 9.0 |

| 5' | 3.25 | m | |

| 6'a | 3.85 | dd | 12.0, 2.2 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Position | δC (ppm) |

| Oleuropeic Acid Moiety | |

| 1 | 170.1 |

| 2 | 35.2 |

| 3 | 28.1 |

| 4 | 42.5 |

| 5 | 125.8 |

| 6 | 139.5 |

| 7 | 175.0 |

| 8 | 80.5 |

| 9 | 25.0 |

| 10 | 25.5 |

| Glucose Moiety | |

| 1' | 102.5 |

| 2' | 75.1 |

| 3' | 78.0 |

| 4' | 71.6 |

| 5' | 78.2 |

| 6' | 62.8 |

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry in the negative ion mode revealed a pseudomolecular ion [M-H]⁻ at m/z 345.1550, which corresponds to the molecular formula C₁₆H₂₅O₈. This data corroborates the molecular formula determined by NMR.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the extraction and isolation of this compound from its natural source.

Caption: Isolation workflow for this compound.

-

Extraction: The dried and powdered twigs and leaves of Juniperus communis var. depressa were extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude MeOH extract was suspended in water and successively partitioned with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH fraction was subjected to a series of column chromatographic steps. Initially, it was fractionated on a Diaion HP-20 column, followed by silica gel and RP-18 column chromatography.

-

Preparative HPLC: The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (CD₃OD). 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard pulse programs.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in the negative ion mode.

Structure Elucidation Workflow

The elucidation of the chemical structure of this compound followed a logical progression of spectroscopic data interpretation.

Caption: Logical workflow for the structure elucidation.

-

Determination of Molecular Formula: The molecular formula was established as C₁₆H₂₆O₈ from the HR-ESI-MS data, which was consistent with the ¹³C and ¹H NMR data.

-

Identification of the Aglycone and Sugar Moieties: Analysis of the ¹H and ¹³C NMR spectra indicated the presence of a monoterpenoid aglycone and a sugar unit. The signals for the sugar were characteristic of a glucopyranosyl moiety. The remaining signals were assigned to the oleuropeic acid aglycone.

-

Establishing Connectivity: The connection between the glucose and the aglycone was determined by a Heteronuclear Multiple Bond Correlation (HMBC) experiment. A key correlation was observed between the anomeric proton of the glucose (H-1') and the C-8 carbon of the oleuropeic acid moiety, confirming the 8-O-glucoside linkage.

-

Determination of Stereochemistry: The β-configuration of the anomeric center of the glucose was deduced from the large coupling constant (J = 7.8 Hz) of the anomeric proton. The absolute configuration of the glucose was confirmed as D-glucose after acid hydrolysis and comparison with an authentic sample. The stereochemistry of the aglycone was determined through NOESY correlations and comparison with known compounds.

Conclusion

The structure of this compound has been unequivocally determined through the systematic application of modern spectroscopic techniques. This in-depth guide provides the essential data and methodologies for researchers and scientists working on the characterization of novel natural products. The detailed protocols and tabulated data serve as a valuable resource for the verification and further investigation of this and related compounds in the field of drug discovery and development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Oleuropeic Acid 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical structure elucidation of oleuropeic acid 8-O-glucoside, a monoterpene glucoside isolated from Juniperus communis var. depressa. The structural determination relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical derivatization. This document details the experimental protocols and presents the quantitative data integral to the confirmation of its molecular framework.

Compound Identification and Physicochemical Properties

This compound was first isolated and identified by Nakanishi and colleagues in 2005. The fundamental physicochemical properties of the compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₈ | [1][2] |

| Molecular Weight | 346.4 g/mol | [2] |

| CAS Number | 865887-46-3 | [1][2] |

| Appearance | Amorphous Powder | N/A |

| Optical Rotation | [α]D -35.5° (in MeOH) | N/A |

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was pieced together using extensive 1D and 2D NMR spectroscopy, as well as High-Resolution Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data were acquired in deuterated methanol (CD₃OD). The assignments were confirmed by 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Oleuropeic Acid Moiety | |||

| 2 | 2.25 | m | |

| 3 | 2.10 | m | |

| 4 | 2.40 | m | |

| 5 | 5.80 | br s | |

| 6 | 2.30 | m | |

| 9 | 1.25 | s | |

| 10 | 1.30 | s | |

| Glucose Moiety | |||

| 1' | 4.35 | d | 7.8 |

| 2' | 3.20 | dd | 7.8, 9.0 |

| 3' | 3.35 | t | 9.0 |

| 4' | 3.30 | t | 9.0 |

| 5' | 3.25 | m | |

| 6'a | 3.85 | dd | 12.0, 2.2 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Position | δC (ppm) |

| Oleuropeic Acid Moiety | |

| 1 | 170.1 |

| 2 | 35.2 |

| 3 | 28.1 |

| 4 | 42.5 |

| 5 | 125.8 |

| 6 | 139.5 |

| 7 | 175.0 |

| 8 | 80.5 |

| 9 | 25.0 |

| 10 | 25.5 |

| Glucose Moiety | |

| 1' | 102.5 |

| 2' | 75.1 |

| 3' | 78.0 |

| 4' | 71.6 |

| 5' | 78.2 |

| 6' | 62.8 |

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry in the negative ion mode revealed a pseudomolecular ion [M-H]⁻ at m/z 345.1550, which corresponds to the molecular formula C₁₆H₂₅O₈. This data corroborates the molecular formula determined by NMR.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the extraction and isolation of this compound from its natural source.

Caption: Isolation workflow for this compound.

-

Extraction: The dried and powdered twigs and leaves of Juniperus communis var. depressa were extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude MeOH extract was suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH fraction was subjected to a series of column chromatographic steps. Initially, it was fractionated on a Diaion HP-20 column, followed by silica gel and RP-18 column chromatography.

-

Preparative HPLC: The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (CD₃OD). 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard pulse programs.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in the negative ion mode.

Structure Elucidation Workflow

The elucidation of the chemical structure of this compound followed a logical progression of spectroscopic data interpretation.

Caption: Logical workflow for the structure elucidation.

-

Determination of Molecular Formula: The molecular formula was established as C₁₆H₂₆O₈ from the HR-ESI-MS data, which was consistent with the ¹³C and ¹H NMR data.

-

Identification of the Aglycone and Sugar Moieties: Analysis of the ¹H and ¹³C NMR spectra indicated the presence of a monoterpenoid aglycone and a sugar unit. The signals for the sugar were characteristic of a glucopyranosyl moiety. The remaining signals were assigned to the oleuropeic acid aglycone.

-

Establishing Connectivity: The connection between the glucose and the aglycone was determined by a Heteronuclear Multiple Bond Correlation (HMBC) experiment. A key correlation was observed between the anomeric proton of the glucose (H-1') and the C-8 carbon of the oleuropeic acid moiety, confirming the 8-O-glucoside linkage.

-

Determination of Stereochemistry: The β-configuration of the anomeric center of the glucose was deduced from the large coupling constant (J = 7.8 Hz) of the anomeric proton. The absolute configuration of the glucose was confirmed as D-glucose after acid hydrolysis and comparison with an authentic sample. The stereochemistry of the aglycone was determined through NOESY correlations and comparison with known compounds.

Conclusion

The structure of this compound has been unequivocally determined through the systematic application of modern spectroscopic techniques. This in-depth guide provides the essential data and methodologies for researchers and scientists working on the characterization of novel natural products. The detailed protocols and tabulated data serve as a valuable resource for the verification and further investigation of this and related compounds in the field of drug discovery and development.

References

The Biosynthesis of Oleuropeic Acid 8-O-Glucoside: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of oleuropeic acid 8-O-glucoside, a significant secoiridoid found in Oleaceae species. This document details the enzymatic steps from the initial precursor, geranyl diphosphate (B83284), through the formation of the iridoid scaffold and subsequent modifications leading to oleuropeic acid and its final glycosylation. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of the biosynthetic pathway, quantitative data, detailed experimental protocols, and visual representations of the key processes. While significant progress has been made in elucidating the biosynthesis of the precursor oleuropein (B1677263), the specific enzyme responsible for the final 8-O-glucosylation of oleuropeic acid remains to be definitively identified. This guide presents the current knowledge and highlights areas for future research.

Introduction

Secoiridoids are a large and diverse group of monoterpenoids that play crucial roles in plant defense and possess a wide range of pharmacological activities. This compound is a member of this family, derived from the intricate secoiridoid biosynthetic pathway. Understanding this pathway is essential for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for pharmaceutical and nutraceutical applications. This guide synthesizes the available scientific literature to provide an in-depth technical resource on the biosynthesis of this specific secoiridoid.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the methylerythritol phosphate (B84403) (MEP) pathway for the supply of the precursor geranyl diphosphate (GPP). The pathway can be broadly divided into the formation of the iridoid skeleton, modification of the iridoid structure to form the secoiridoid backbone, and the final glycosylation step.

Formation of the Iridoid Scaffold

The initial steps of the pathway leading to the core iridoid structure are relatively well-characterized.

-

Geranyl Diphosphate (GPP) to 8-Oxogeranial: The pathway begins with the conversion of GPP, a product of the MEP pathway, to 8-oxogeranial. This transformation is catalyzed by a series of enzymes including Geraniol Synthase (GES), Geraniol 8-hydroxylase (G8H), and 8-hydroxygeraniol dehydrogenase (8-HGD).

-

Cyclization to form the Iridoid Skeleton: The key cyclization step is catalyzed by Iridoid Synthase (ISY) . This enzyme converts 8-oxogeranial into the iridoid scaffold, specifically nepetalactol. This reaction is a critical branch point leading to the synthesis of a vast array of iridoid and secoiridoid compounds.

Secoiridoid Formation and Elaboration

Following the formation of the iridoid ring, a series of oxidative and rearrangement reactions lead to the characteristic secoiridoid structure.

-

From Iridoid to Secoiridoid: The iridoid intermediate undergoes further enzymatic modifications, including hydroxylation and oxidation. A key enzyme in the oleuropein pathway in Olea europaea is 7-epi-loganic acid synthase (7eLAS) , a 2-oxoglutarate dependent dioxygenase that catalyzes the stereoselective oxidation of 7-deoxy-loganic acid to 7-epi-loganic acid.

-

Methylation and Further Modifications: The resulting 7-epi-loganic acid is then methylated by 7-epi-loganic acid O-methyltransferase (7eLAMT) . Subsequent enzymatic steps, which are still under investigation, lead to the formation of ligstroside.

-

Formation of Oleuropein: Oleuropein Synthase (OS) , a polyphenol oxidase, catalyzes the conversion of ligstroside to oleuropein.

Final Glycosylation Step: A Putative Pathway

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the 8-hydroxyl group of oleuropeic acid. While the specific enzyme for this reaction has not been definitively characterized, a strong candidate has been identified.

-

Putative UDP-Glucosyltransferase (UGT): A novel oleoside-11-methyl ester glucosyl transferase (OMEGT) has been discovered in olive. This enzyme synthesizes 7-β-1-D-glucopyranosyl-oleoside-11-methyl ester, a potential intermediate in the oleuropein biosynthesis route. It is plausible that this enzyme, or a related UGT, possesses the substrate specificity to glucosylate oleuropeic acid at the 8-O position. However, direct experimental evidence for this specific reaction is currently

The Biosynthesis of Oleuropeic Acid 8-O-Glucoside: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of oleuropeic acid 8-O-glucoside, a significant secoiridoid found in Oleaceae species. This document details the enzymatic steps from the initial precursor, geranyl diphosphate, through the formation of the iridoid scaffold and subsequent modifications leading to oleuropeic acid and its final glycosylation. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of the biosynthetic pathway, quantitative data, detailed experimental protocols, and visual representations of the key processes. While significant progress has been made in elucidating the biosynthesis of the precursor oleuropein, the specific enzyme responsible for the final 8-O-glucosylation of oleuropeic acid remains to be definitively identified. This guide presents the current knowledge and highlights areas for future research.

Introduction

Secoiridoids are a large and diverse group of monoterpenoids that play crucial roles in plant defense and possess a wide range of pharmacological activities. This compound is a member of this family, derived from the intricate secoiridoid biosynthetic pathway. Understanding this pathway is essential for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for pharmaceutical and nutraceutical applications. This guide synthesizes the available scientific literature to provide an in-depth technical resource on the biosynthesis of this specific secoiridoid.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the methylerythritol phosphate (MEP) pathway for the supply of the precursor geranyl diphosphate (GPP). The pathway can be broadly divided into the formation of the iridoid skeleton, modification of the iridoid structure to form the secoiridoid backbone, and the final glycosylation step.

Formation of the Iridoid Scaffold

The initial steps of the pathway leading to the core iridoid structure are relatively well-characterized.

-

Geranyl Diphosphate (GPP) to 8-Oxogeranial: The pathway begins with the conversion of GPP, a product of the MEP pathway, to 8-oxogeranial. This transformation is catalyzed by a series of enzymes including Geraniol Synthase (GES), Geraniol 8-hydroxylase (G8H), and 8-hydroxygeraniol dehydrogenase (8-HGD).

-

Cyclization to form the Iridoid Skeleton: The key cyclization step is catalyzed by Iridoid Synthase (ISY) . This enzyme converts 8-oxogeranial into the iridoid scaffold, specifically nepetalactol. This reaction is a critical branch point leading to the synthesis of a vast array of iridoid and secoiridoid compounds.

Secoiridoid Formation and Elaboration

Following the formation of the iridoid ring, a series of oxidative and rearrangement reactions lead to the characteristic secoiridoid structure.

-

From Iridoid to Secoiridoid: The iridoid intermediate undergoes further enzymatic modifications, including hydroxylation and oxidation. A key enzyme in the oleuropein pathway in Olea europaea is 7-epi-loganic acid synthase (7eLAS) , a 2-oxoglutarate dependent dioxygenase that catalyzes the stereoselective oxidation of 7-deoxy-loganic acid to 7-epi-loganic acid.

-

Methylation and Further Modifications: The resulting 7-epi-loganic acid is then methylated by 7-epi-loganic acid O-methyltransferase (7eLAMT) . Subsequent enzymatic steps, which are still under investigation, lead to the formation of ligstroside.

-

Formation of Oleuropein: Oleuropein Synthase (OS) , a polyphenol oxidase, catalyzes the conversion of ligstroside to oleuropein.

Final Glycosylation Step: A Putative Pathway

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the 8-hydroxyl group of oleuropeic acid. While the specific enzyme for this reaction has not been definitively characterized, a strong candidate has been identified.

-

Putative UDP-Glucosyltransferase (UGT): A novel oleoside-11-methyl ester glucosyl transferase (OMEGT) has been discovered in olive. This enzyme synthesizes 7-β-1-D-glucopyranosyl-oleoside-11-methyl ester, a potential intermediate in the oleuropein biosynthesis route. It is plausible that this enzyme, or a related UGT, possesses the substrate specificity to glucosylate oleuropeic acid at the 8-O position. However, direct experimental evidence for this specific reaction is currently

An In-depth Technical Guide to the Physicochemical Properties of Oleuropeic Acid 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleuropeic acid 8-O-glucoside is a naturally occurring iridoid glycoside found in various plant species, including those of the Juniperus genus. As a derivative of oleuropeic acid, this compound is of growing interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance, including a putative signaling pathway.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₈ | ChemFarm[1], Immunomart[2], Real-Gene Labs |

| Molecular Weight | 346.4 g/mol | ChemFarm[1], Real-Gene Labs |

| Appearance | Light brown to brown oil | ChemicalBook |

| Boiling Point (Predicted) | 575.0 ± 50.0 °C | ChemicalBook |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 4.98 ± 0.40 | ChemicalBook |

| Water Solubility | Data not available for the specific compound. For the related compound Oleuropein (B1677263): 9.5 g/L. |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols applicable to natural glycosides like this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the purified, solid form of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate determination.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a high degree of purity.

Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental for its extraction, purification, and formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, DMSO, ethyl acetate) are selected.

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask. The flasks are then agitated in a constant temperature water bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of the compound in the saturated solution, thus determining its solubility in that specific solvent.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is limited, the biological activities of structurally related compounds, such as oleuropein and other oleuropeic acid derivatives, suggest potential mechanisms of action. These related compounds have been reported to possess antitumor-promoting, anti-inflammatory, and antioxidant properties.

Based on the known activities of similar oleuropeic acid esters, a putative signaling pathway that may be influenced by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response and cell survival.

Below is a conceptual diagram illustrating a hypothetical mechanism by which this compound could inhibit the NF-κB signaling pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of Oleuropeic Acid 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleuropeic acid 8-O-glucoside is a naturally occurring iridoid glycoside found in various plant species, including those of the Juniperus genus. As a derivative of oleuropeic acid, this compound is of growing interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance, including a putative signaling pathway.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₈ | ChemFarm[1], Immunomart[2], Real-Gene Labs |

| Molecular Weight | 346.4 g/mol | ChemFarm[1], Real-Gene Labs |

| Appearance | Light brown to brown oil | ChemicalBook |

| Boiling Point (Predicted) | 575.0 ± 50.0 °C | ChemicalBook |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 4.98 ± 0.40 | ChemicalBook |

| Water Solubility | Data not available for the specific compound. For the related compound Oleuropein: 9.5 g/L. |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols applicable to natural glycosides like this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the purified, solid form of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate determination.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a high degree of purity.

Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental for its extraction, purification, and formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, DMSO, ethyl acetate) are selected.

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask. The flasks are then agitated in a constant temperature water bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of the compound in the saturated solution, thus determining its solubility in that specific solvent.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is limited, the biological activities of structurally related compounds, such as oleuropein and other oleuropeic acid derivatives, suggest potential mechanisms of action. These related compounds have been reported to possess antitumor-promoting, anti-inflammatory, and antioxidant properties.

Based on the known activities of similar oleuropeic acid esters, a putative signaling pathway that may be influenced by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response and cell survival.

Below is a conceptual diagram illustrating a hypothetical mechanism by which this compound could inhibit the NF-κB signaling pathway.

References

Oleuropeic Acid 8-O-Glucoside in Juniperus formosana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of oleuropeic acid 8-O-glucoside, a secoiridoid glycoside identified in Juniperus formosana Hayata. While research specifically detailing this compound's quantitative presence, biological functions, and mechanisms of action in J. formosana is nascent, this document synthesizes the available information on the phytochemistry of the plant, the known biological activities of its extracts, and data on structurally related compounds. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound, offering detailed, adaptable experimental protocols and conceptual frameworks for future investigation.

Introduction

Juniperus formosana, an evergreen plant native to China and Taiwan, has a history of use in folk medicine for treating conditions such as measles and for its hemostatic properties.[1] Phytochemical analyses have revealed a rich composition of secondary metabolites, including terpenoids, flavonoids, and lignans.[1][2] Among these is this compound, a natural product isolated from this species.[3][4] As a member of the secoiridoid class of compounds, which includes the well-studied oleuropein, this compound holds potential for various pharmacological applications. This guide provides an in-depth look at the current state of knowledge and outlines methodologies for its further study.

Phytochemical Context and Quantitative Data

While specific quantitative data for this compound in Juniperus formosana is not yet available in the public domain, studies on the chemical composition of J. formosana extracts provide a basis for understanding its phytochemical environment. Methanolic leaf extracts have been analyzed for their total phenolic and flavonoid content, which are presented below. It is important to note that this compound would contribute to the total o-dihydroxyphenols content.

| Phytochemical Category | Plant Part | Extraction Solvent | Method | Result | Reference |

| Total o-dihydroxyphenols | Leaves | Methanol | Colorimetric | 26 to 34 µg of caffeic acid equivalent/mg Dry Extract | [5] |

| Total Flavonoids | Leaves | Methanol | Colorimetric | 13 to 24 µg of quercetin (B1663063) equivalent/mg Dry Extract | [5] |

Biological Activities of Juniperus formosana Extracts

Extracts of Juniperus formosana, which contain this compound, have demonstrated several biological activities. These findings suggest potential therapeutic avenues for its constituent compounds.

| Biological Activity | Extract Type | Key Findings | Reference |

| Antimicrobial | Methanolic Leaf Extract | Showed significant activity against Gram-positive bacteria. Weak activity against Gram-negative bacteria and Candida strains. | [5] |

| Ethanolic Extract | Exhibited antibacterial activity against Salmonella typhimurium and Escherichia coli. | [6] | |

| Anti-inflammatory | 95% Ethanol (B145695) Stem Extract | Two new troponoids isolated from the extract showed moderate anti-inflammatory effects by decreasing gene expression of TNF-α, IL-6, and IL-1β in LPS-induced RAW 264.7 macrophages. | [1][2] |

| Methanolic Heartwood Extract | Sesquiterpenoids from the extract exhibited potent anti-inflammatory effects in LPS-stimulated RAW264.7 cells. | [7] | |

| Antioxidant | Ethanolic Extract | Demonstrated radical scavenging capacity in ABTS, FRAP, and DPPH assays. | [6] |

| Cholinesterase Inhibitory | Ethanolic Extract | Showed acetylcholinesterase and butyrylcholinesterase inhibition. | [6] |

Experimental Protocols

The following are detailed, adaptable protocols for the extraction, isolation, and characterization of this compound from Juniperus formosana. These are based on established methods for the isolation of secoiridoid glycosides from plant materials.

Extraction of Crude Secoiridoid Glycosides

-

Plant Material Preparation: Collect fresh leaves of Juniperus formosana. Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried leaves into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

The secoiridoid glycosides are expected to be enriched in the more polar fractions (ethyl acetate and the remaining aqueous fraction).

-

Concentrate each fraction to dryness in vacuo.

-

Isolation and Purification by Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a suitable stationary phase for the initial fractionation. For finer separation, Sephadex LH-20 or preparative HPLC with a C18 column can be used.

-

Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent system (e.g., chloroform) and gradually increase the polarity by adding methanol. A typical gradient could be Chloroform:Methanol from 100:0 to 80:20.

-

Fraction Collection: Collect fractions of a defined volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on silica gel TLC plates. Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol:Water, 80:20:2). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling and Further Purification: Combine fractions showing similar TLC profiles. The fractions containing the target compound may require further purification using preparative HPLC or Sephadex LH-20 column chromatography.

Structural Elucidation

The structure of the isolated this compound can be confirmed using the following spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are crucial for elucidating the detailed structure, including the stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC will aid in the complete assignment of proton and carbon signals.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory activities of J. formosana extracts and the mechanisms of the related secoiridoid, oleuropein, a potential signaling pathway for this compound is proposed. Oleuropein has been shown to modulate inflammatory responses through the AMPK/mTOR pathway.[8]

Caption: Hypothesized anti-inflammatory signaling pathway.

Future Directions

The study of this compound from Juniperus formosana is an emerging field with significant potential. Future research should focus on:

-

Quantitative Analysis: Development of validated analytical methods (e.g., HPLC-MS/MS) to quantify the concentration of this compound in different parts of J. formosana.

-

Bioactivity Screening: In-depth investigation of the specific pharmacological activities of the purified compound, including its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

In Vivo Studies: Evaluation of the efficacy and safety of the compound in preclinical animal models to validate its therapeutic potential.

Conclusion

This compound represents a promising, yet underexplored, natural product from Juniperus formosana. While direct evidence of its specific biological activities and quantitative presence is limited, the known therapeutic properties of J. formosana extracts and related secoiridoid compounds provide a strong rationale for its further investigation. This technical guide offers a foundational framework of data and methodologies to facilitate future research and development efforts aimed at unlocking the full therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. realgenelabs.com [realgenelabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oleuropein aglycone induces autophagy via the AMPK/mTOR signalling pathway: a mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

Oleuropeic Acid 8-O-Glucoside in Juniperus formosana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of oleuropeic acid 8-O-glucoside, a secoiridoid glycoside identified in Juniperus formosana Hayata. While research specifically detailing this compound's quantitative presence, biological functions, and mechanisms of action in J. formosana is nascent, this document synthesizes the available information on the phytochemistry of the plant, the known biological activities of its extracts, and data on structurally related compounds. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound, offering detailed, adaptable experimental protocols and conceptual frameworks for future investigation.

Introduction

Juniperus formosana, an evergreen plant native to China and Taiwan, has a history of use in folk medicine for treating conditions such as measles and for its hemostatic properties.[1] Phytochemical analyses have revealed a rich composition of secondary metabolites, including terpenoids, flavonoids, and lignans.[1][2] Among these is this compound, a natural product isolated from this species.[3][4] As a member of the secoiridoid class of compounds, which includes the well-studied oleuropein, this compound holds potential for various pharmacological applications. This guide provides an in-depth look at the current state of knowledge and outlines methodologies for its further study.

Phytochemical Context and Quantitative Data

While specific quantitative data for this compound in Juniperus formosana is not yet available in the public domain, studies on the chemical composition of J. formosana extracts provide a basis for understanding its phytochemical environment. Methanolic leaf extracts have been analyzed for their total phenolic and flavonoid content, which are presented below. It is important to note that this compound would contribute to the total o-dihydroxyphenols content.

| Phytochemical Category | Plant Part | Extraction Solvent | Method | Result | Reference |

| Total o-dihydroxyphenols | Leaves | Methanol | Colorimetric | 26 to 34 µg of caffeic acid equivalent/mg Dry Extract | [5] |

| Total Flavonoids | Leaves | Methanol | Colorimetric | 13 to 24 µg of quercetin equivalent/mg Dry Extract | [5] |

Biological Activities of Juniperus formosana Extracts

Extracts of Juniperus formosana, which contain this compound, have demonstrated several biological activities. These findings suggest potential therapeutic avenues for its constituent compounds.

| Biological Activity | Extract Type | Key Findings | Reference |

| Antimicrobial | Methanolic Leaf Extract | Showed significant activity against Gram-positive bacteria. Weak activity against Gram-negative bacteria and Candida strains. | [5] |

| Ethanolic Extract | Exhibited antibacterial activity against Salmonella typhimurium and Escherichia coli. | [6] | |

| Anti-inflammatory | 95% Ethanol Stem Extract | Two new troponoids isolated from the extract showed moderate anti-inflammatory effects by decreasing gene expression of TNF-α, IL-6, and IL-1β in LPS-induced RAW 264.7 macrophages. | [1][2] |

| Methanolic Heartwood Extract | Sesquiterpenoids from the extract exhibited potent anti-inflammatory effects in LPS-stimulated RAW264.7 cells. | [7] | |

| Antioxidant | Ethanolic Extract | Demonstrated radical scavenging capacity in ABTS, FRAP, and DPPH assays. | [6] |

| Cholinesterase Inhibitory | Ethanolic Extract | Showed acetylcholinesterase and butyrylcholinesterase inhibition. | [6] |

Experimental Protocols

The following are detailed, adaptable protocols for the extraction, isolation, and characterization of this compound from Juniperus formosana. These are based on established methods for the isolation of secoiridoid glycosides from plant materials.

Extraction of Crude Secoiridoid Glycosides

-

Plant Material Preparation: Collect fresh leaves of Juniperus formosana. Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried leaves into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The secoiridoid glycosides are expected to be enriched in the more polar fractions (ethyl acetate and the remaining aqueous fraction).

-

Concentrate each fraction to dryness in vacuo.

-

Isolation and Purification by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase for the initial fractionation. For finer separation, Sephadex LH-20 or preparative HPLC with a C18 column can be used.

-

Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent system (e.g., chloroform) and gradually increase the polarity by adding methanol. A typical gradient could be Chloroform:Methanol from 100:0 to 80:20.

-

Fraction Collection: Collect fractions of a defined volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on silica gel TLC plates. Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol:Water, 80:20:2). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling and Further Purification: Combine fractions showing similar TLC profiles. The fractions containing the target compound may require further purification using preparative HPLC or Sephadex LH-20 column chromatography.

Structural Elucidation

The structure of the isolated this compound can be confirmed using the following spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are crucial for elucidating the detailed structure, including the stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC will aid in the complete assignment of proton and carbon signals.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory activities of J. formosana extracts and the mechanisms of the related secoiridoid, oleuropein, a potential signaling pathway for this compound is proposed. Oleuropein has been shown to modulate inflammatory responses through the AMPK/mTOR pathway.[8]

Caption: Hypothesized anti-inflammatory signaling pathway.

Future Directions

The study of this compound from Juniperus formosana is an emerging field with significant potential. Future research should focus on:

-

Quantitative Analysis: Development of validated analytical methods (e.g., HPLC-MS/MS) to quantify the concentration of this compound in different parts of J. formosana.

-

Bioactivity Screening: In-depth investigation of the specific pharmacological activities of the purified compound, including its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

In Vivo Studies: Evaluation of the efficacy and safety of the compound in preclinical animal models to validate its therapeutic potential.

Conclusion